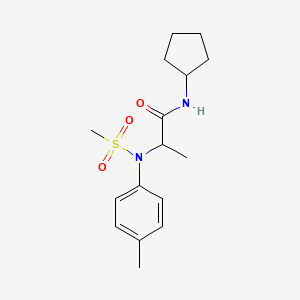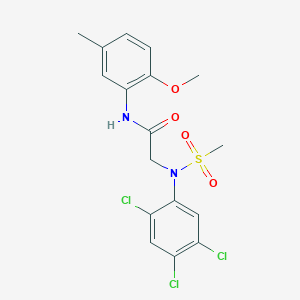
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CPMA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPMA belongs to the class of alaninamide derivatives and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, studies have suggested that N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have various biochemical and physiological effects. In cancer research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In neurological research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its potential as a therapeutic agent for various diseases. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have anti-cancer and neuroprotective effects, which makes it a promising candidate for further research. However, one limitation of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide research. One direction is to further investigate the mechanism of action of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and its effects on various signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in vivo to determine its efficacy and safety as a therapeutic agent. Additionally, further research is needed to explore the potential of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide as a treatment for other diseases, such as autoimmune disorders and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In cancer research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-10-15(11-9-12)18(22(3,20)21)13(2)16(19)17-14-6-4-5-7-14/h8-11,13-14H,4-7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSILRDXUACPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2CCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylphenyl)acetamide](/img/structure/B4164801.png)


![N-(3'-acetyl-1-benzyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4164824.png)
![N-{4-[(cyclopentylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4164831.png)

![4-(2,4-dichlorophenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4164837.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4164841.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4164862.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4164873.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B4164887.png)
![1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4164889.png)
![4-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4164894.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B4164899.png)